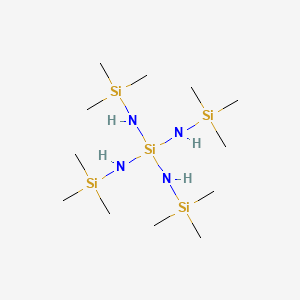
N,N',N'',N'''-Tetrakis(trimethylsilyl)silanetetramine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine is an organosilicon compound with the molecular formula C12H36N4Si4 It is characterized by the presence of four trimethylsilyl groups attached to a central silanetetramine core
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine can be synthesized through the reaction of silanetetramine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
Si(NH2)4+4(CH3)3SiCl→Si[N(Si(CH3)3)]4+4HCl
Industrial Production Methods
Industrial production of N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine involves scaling up the laboratory synthesis methods. The process requires careful control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form silanetetramine derivatives with different oxidation states.
Hydrolysis: In the presence of water, the trimethylsilyl groups can be hydrolyzed to form silanetetramine and trimethylsilanol.
Common Reagents and Conditions
Nucleophiles: Such as alkoxides, amines, and halides, are commonly used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or ozone, are used in oxidation reactions.
Acidic or Basic Conditions: Hydrolysis reactions are typically carried out under acidic or basic conditions to facilitate the cleavage of trimethylsilyl groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted silanetetramine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of silanetetramine oxides or other higher oxidation state derivatives.
Hydrolysis Products: Hydrolysis results in the formation of silanetetramine and trimethylsilanol.
Scientific Research Applications
N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound is used in the preparation of silicon-based materials, including thin films and coatings, through processes such as plasma-enhanced chemical vapor deposition (PECVD).
Biology and Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in biomedical devices.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine exerts its effects depends on the specific application. In chemical reactions, the trimethylsilyl groups can act as protecting groups, stabilizing reactive intermediates and facilitating selective transformations. The compound’s ability to form stable complexes with various substrates makes it useful in catalysis and material synthesis.
Comparison with Similar Compounds
Similar Compounds
Tetrakis(trimethylsilyloxy)silane: An organosilicon compound with similar structural features but different functional groups.
Tetrakis(trimethylsilyl)methane: Another organosilicon compound with a central carbon atom instead of silicon.
Uniqueness
N,N’,N’‘,N’‘’-Tetrakis(trimethylsilyl)silanetetramine is unique due to its central silanetetramine core, which imparts distinct chemical properties and reactivity compared to other organosilicon compounds. Its ability to undergo a wide range of chemical reactions and form stable complexes makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
62277-66-1 |
|---|---|
Molecular Formula |
C12H40N4Si5 |
Molecular Weight |
380.90 g/mol |
IUPAC Name |
[dimethyl-[tris(trimethylsilylamino)silylamino]silyl]methane |
InChI |
InChI=1S/C12H40N4Si5/c1-17(2,3)13-21(14-18(4,5)6,15-19(7,8)9)16-20(10,11)12/h13-16H,1-12H3 |
InChI Key |
RGEVYSANRBQVKO-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)N[Si](N[Si](C)(C)C)(N[Si](C)(C)C)N[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















